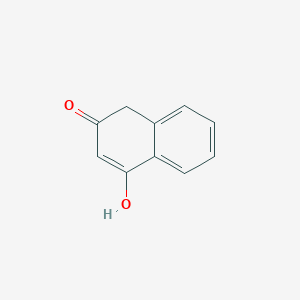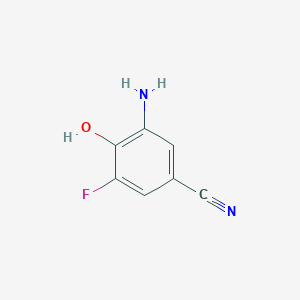
3-Hydroxynaphthalen-1(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxynaphthalen-1(4H)-one: is an organic compound with the molecular formula C₁₀H₈O₂ It is a derivative of naphthalene, characterized by a hydroxyl group (-OH) attached to the third carbon and a ketone group (=O) at the first carbon in the naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxynaphthalen-1(4H)-one typically involves the following steps:
Naphthalene Hydroxylation: Naphthalene is hydroxylated using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) to form 3-hydroxynaphthalene.
Oxidation: The hydroxylated naphthalene is then oxidized using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce the ketone group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. Catalysts and reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxynaphthalen-1(4H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Naphthoquinones.
Reduction: 3-Hydroxy-1-naphthalenol.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
3-Hydroxynaphthalen-1(4H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxynaphthalen-1(4H)-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
Reactive Oxygen Species (ROS) Generation: It may induce the production of reactive oxygen species, leading to oxidative stress and cell damage.
Signal Transduction Modulation: It can modulate signal transduction pathways, influencing cellular processes such as apoptosis and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthol: Similar structure but lacks the ketone group.
2-Hydroxynaphthalene: Hydroxyl group at a different position.
Naphthoquinone: Contains two ketone groups.
Propriétés
Formule moléculaire |
C10H8O2 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
4-hydroxy-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,6,12H,5H2 |
Clé InChI |
OOWXYCVVEKMPDJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=CC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)




![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)



![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)



